An In-depth Technical Guide to (S)-1-N-Boc-3-cyanopiperidine: Chemical Properties and Structure
An In-depth Technical Guide to (S)-1-N-Boc-3-cyanopiperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (S)-1-N-Boc-3-cyanopiperidine. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development, recognized as a key intermediate for various heterocyclic compounds.
Chemical Structure and Identifiers
(S)-1-N-Boc-3-cyanopiperidine is a derivative of piperidine featuring a cyano group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center (C3).
| Identifier | Value |
| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[] |
| CAS Number | 915226-39-0[2] |
| Molecular Formula | C₁₁H₁₈N₂O₂[][2] |
| Molecular Weight | 210.27 g/mol [][3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#N[][4] |
| InChI Key | UEFZTXGFHKPSFS-SECBINFHSA-N[][2] |
| Synonyms | (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester, 1-Piperidinecarboxylic acid, 3-cyano-, 1,1-dimethylethyl ester, (3S)-[] |
Physicochemical Properties
The physicochemical properties of (S)-1-N-Boc-3-cyanopiperidine are crucial for its handling, reaction setup, and purification. The data presented below is a compilation from various sources. It should be noted that some reported data, such as boiling point, may refer to the racemic mixture.
| Property | Value | Source(s) |
| Appearance | White to yellow powder or solid | [3][5] |
| Melting Point | 60-65 °C | [3][5][6] |
| Boiling Point | 325.3 °C at 760 mmHg40 °C at 30 mmHg (likely for racemate) | [][3][5][6] |
| Density | 1.07 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| Purity | Typically ≥97% | [][2] |
Synthesis and Purification
Experimental Protocol: Synthesis of Racemic N-Boc-3-cyanopiperidine
This procedure details the dehydration of a piperidine carboxamide to form the corresponding nitrile.
Materials:
-
tert-butyl 3-carbamoylpiperidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trifluoroacetic anhydride (TFAA)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure: [6]
-
Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.4 mmol) in anhydrous dichloromethane (20 mL).
-
To this solution, add triethylamine (3.1 g, 31.0 mmol).
-
Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
-
After the reaction is complete, partition the mixture between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic phase and wash it with a saturated sodium bicarbonate solution (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the structure and purity of (S)-1-N-Boc-3-cyanopiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of racemic N-Boc-3-cyanopiperidine: [6]
-
δ 1.49 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H): These signals correspond to the protons on the piperidine ring.
-
δ 3.35-3.84 (brs, 4H): These broad signals are attributed to the other protons on the piperidine ring, likely experiencing conformational exchange.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and, crucially for this compound, the enantiomeric excess. Chiral HPLC methods would be required to separate the (S) and (R) enantiomers. While a specific method for this compound is not detailed, methods for related chiral piperidines often involve pre-column derivatization to introduce a chromophore, followed by analysis on a chiral stationary phase column (e.g., Chiralpak).[8]
Safety, Handling, and Storage
(S)-1-N-Boc-3-cyanopiperidine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[5] It may be sensitive to moisture.[5]
Applications in Drug Development
(S)-1-N-Boc-3-cyanopiperidine serves as a versatile chiral building block in the synthesis of more complex molecules. The piperidine scaffold is a common motif in many biologically active compounds. The cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration. The racemic mixture, N-Boc-3-cyanopiperidine, is used as an intermediate in the preparation of inhibitors for targets such as aurora kinases.[6] The enantiomerically pure (S)-form is particularly valuable for creating stereospecific interactions with biological targets, a critical aspect of modern drug design.
References
- 2. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]
- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 4. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-3-Cyanopiperidine CAS#: 91419-53-3 [chemicalbook.com]
- 6. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
